Ciprofloxacin Hydrochloride

Catalog No.
S523836
CAS No.
86393-32-0
M.F
C17H21ClFN3O4
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin Hydrochloride

CAS Number

86393-32-0

Product Name

Ciprofloxacin Hydrochloride

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C17H21ClFN3O4

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Solubility

Soluble in DMSO

Synonyms

Anhydrous, Ciprofloxacin Hydrochloride, Bay 09867, Bay-09867, Bay09867, Ciprinol, Cipro, Ciprofloxacin, Ciprofloxacin Hydrochloride, Ciprofloxacin Hydrochloride Anhydrous, Ciprofloxacin Monohydrochloride Monohydrate, Hydrochloride Anhydrous, Ciprofloxacin, Hydrochloride, Ciprofloxacin, Monohydrate, Ciprofloxacin Monohydrochloride, Monohydrochloride Monohydrate, Ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Description

The exact mass of the compound Ciloxan is 385.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciprofloxacin Hydrochloride is a synthetic antimicrobial agent belonging to the fluoroquinolone class of antibiotics. It is primarily effective against a broad spectrum of Gram-negative and some Gram-positive bacteria. The chemical structure of Ciprofloxacin Hydrochloride is represented by the formula C17H18FN3O3C_{17}H_{18}FN_{3}O_{3}, with a molar mass of approximately 331.34 g/mol. This compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription, thereby preventing bacterial growth and reproduction .

Ciprofloxacin works by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This disrupts bacterial growth and ultimately kills the bacteria [].

  • Ciprofloxacin can cause side effects like nausea, diarrhea, and tendon problems.
  • It can interact with other medications, so consulting a healthcare professional before use is crucial [].
  • Excessive or prolonged use can contribute to antibiotic resistance, a significant public health concern [].

In Vitro Studies of Bacterial Activity

One major area of research focuses on Ciloxan's effectiveness against various bacterial strains in vitro (in a controlled laboratory environment). Scientists use this approach to assess its potency against specific bacteria, including those causing eye infections. Studies have demonstrated Ciloxan's ability to inhibit the growth of a broad spectrum of bacteria, including:

  • Staphylococcus aureus )]
  • Pseudomonas aeruginosa )]
  • Streptococcus pneumoniae )]

These studies help researchers understand the potential of Ciloxan for treating various bacterial infections and identify potential resistance mechanisms.

Animal Models for Ocular Infections

Researchers also utilize animal models, such as rabbits or mice, to investigate the efficacy and safety of Ciloxan for treating ocular infections. These models allow for a more controlled environment compared to human studies and provide valuable insights into:

  • Penetration of Ciloxan into the eye tissues Source: National Center for Biotechnology Information [National Center for Biotechnology Information, Ocular Penetration of Ciprofloxacin in Rabbits: )]
  • Its impact on bacterial clearance within the eye Source: Science Direct [ScienceDirect, Ocular Penetration of Ciprofloxacin in Experimental Pseudomonas Keratitis in Rabbits: ]
  • Potential side effects on ocular structures Source: Investigative Ophthalmology & Visual Science [Investigative Ophthalmology & Visual Science, Ocular Toxicity of Topical Ciprofloxacin in Rabbits: )]

Ciprofloxacin exhibits potent antibacterial activity through its mechanism of action, which involves the inhibition of type II topoisomerases—specifically DNA gyrase and topoisomerase IV. By binding to these enzymes with high affinity (approximately 100 times more than mammalian counterparts), Ciprofloxacin disrupts DNA supercoiling necessary for replication, leading to bacterial cell death . Additionally, it has shown promise in treating various infections beyond typical bacterial targets, including potential applications against malaria and certain cancers .

The synthesis of Ciprofloxacin Hydrochloride can be achieved through multiple methods. One notable method involves a multistep continuous-flow synthesis, which streamlines the production process by integrating several reactions into a single flow system. This approach minimizes the need for intermediate separations and enhances efficiency . Other traditional methods may involve batch processes with distinct stages for acylation, cyclization, and purification.

Example Synthesis Steps:

  • Formation of Intermediate Compounds: Initial reactions create key intermediates.
  • Acylation: The introduction of acyl groups to form the fluoroquinolone structure.
  • Cyclization: Formation of the bicyclic core characteristic of fluoroquinolones.
  • Hydrochloride Salt Formation: Final steps involve converting the base form into its hydrochloride salt for improved solubility and stability.

Ciprofloxacin Hydrochloride is widely used in clinical settings for treating various infections such as:

  • Urinary tract infections
  • Respiratory tract infections
  • Skin infections
  • Inhalational anthrax
  • Gastrointestinal infections caused by specific pathogens

Moreover, due to its broad-spectrum activity, it is often utilized when other antibiotics fail due to resistance issues .

Ciprofloxacin has significant interaction potential with other drugs due to its effects on cytochrome P450 enzymes (CYP1A2 and CYP3A4). Notable interactions include:

  • Warfarin: Increased anticoagulant effect necessitating monitoring.
  • Theophylline: Risk of toxicity when used concurrently.
  • Antacids: Reduced absorption when taken together; advised to separate dosing by several hours .
    These interactions can lead to altered pharmacokinetics or increased risk of adverse effects.

Ciprofloxacin's unique properties can be compared to other fluoroquinolones such as:

Compound NameSpectrum of ActivityUnique Features
NorfloxacinPrimarily Gram-negativeFirst fluoroquinolone developed; less potent than Ciprofloxacin
LevofloxacinBroad-spectrumS-enantiomer of Ofloxacin; higher potency against Gram-positive bacteria
MoxifloxacinBroad-spectrumEnhanced activity against anaerobes; longer half-life
OfloxacinBroad-spectrumEffective against both Gram-positive and Gram-negative bacteria

Ciprofloxacin stands out due to its high affinity for bacterial DNA gyrase and its effectiveness against resistant strains where other antibiotics may fail .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

385.1204620 g/mol

Monoisotopic Mass

385.1204620 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0MP32MFP6C
4BA73M5E37

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 144 of 171 companies with hazard statement code(s):;
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (79.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pulmonary infections caused by Pseudomonas aeruginosa

Livertox Summary

Ciprofloxacin is a second generation fluoroquinolone antibiotic that is widely used in the therapy of mild-to-moderate urinary and respiratory tract infections caused by susceptible organisms. Ciprofloxacin has been linked to rare but convincing instances of liver injury that can be severe and even fatal.

Drug Classes

Antiinfective Agents

Pharmacology

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

128074-72-6
86393-32-0

Wikipedia

Ciprofloxacin hydrochloride hydrate

FDA Medication Guides

Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
INJECTABLE;INJECTION
TABLET;ORAL
FOR SUSPENSION;ORAL
BAYER HLTHCARE
03/25/2022
07/26/2017
Proquin XR
Ciprofloxacin Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
DEPOMED INC
08/15/2011
Cipro XR
Ciprofloxacin; Ciprofloxacin Hydrochloride
BAYER HLTHCARE
07/26/2017

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Camacho-Ortiz A, Gutiérrez-Delgado EM, Garcia-Mazcorro JF, Mendoza-Olazarán S, Martínez-Meléndez A, Palau-Davila L, Baines SD, Maldonado-Garza H, Garza-González E. Randomized clinical trial to evaluate the effect of fecal microbiota transplant for initial Clostridium difficile infection in intestinal microbiome. PLoS One. 2017 Dec 20;12(12):e0189768. doi: 10.1371/journal.pone.0189768. eCollection 2017. PubMed PMID: 29261736.
2: Kirchhoff J, Glaser U, Bohnert JA, Pletz MW, Popp J, Neugebauer U. Simple ciprofloxacin resistance test and determination of minimal inhibitory concentration (MIC) within two hours using Raman spectroscopy. Anal Chem. 2017 Dec 20. doi: 10.1021/acs.analchem.7b03800. [Epub ahead of print] PubMed PMID: 29260541.
3: Alkathiri B, El-Khadragy MF, Metwally DM, Al-Olayan EM, Bakhrebah MA, Abdel Moneim AE. Pomegranate (Punica granatum) Juice Shows Antioxidant Activity against Cutaneous Leishmaniasis-Induced Oxidative Stress in Female BALB/c Mice. Int J Environ Res Public Health. 2017 Dec 18;14(12). pii: E1592. doi: 10.3390/ijerph14121592. PubMed PMID: 29258248.
4: Elal Mus T, Cetinkaya F, Cibik R, Soyutemiz GE, Simsek H, Coplu N. Pathogenicity determinants and antibiotic resistance profiles of enterococci from foods of animal origin in Turkey. Acta Vet Hung. 2017 Dec;65(4):461-474. doi: 10.1556/004.2017.044. PubMed PMID: 29256290.
5: Ge Y, Chen X, Huang Y, Lyu H, Zhao Z, Zhou Y. [Drug resistance and protoporphyrin ferrochelatase of Ralstonia mannitolilytica]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2017 Jul 25;46(4):413-420. Chinese. PubMed PMID: 29256231.
6: Drobnis EZ, Nangia AK. Antimicrobials and Male Reproduction. Adv Exp Med Biol. 2017;1034:131-161. doi: 10.1007/978-3-319-69535-8_10. PubMed PMID: 29256130.
7: Kao WC, Belkin S, Cheng JY. Microbial biosensing of ciprofloxacin residues in food by a portable lens-free CCD-based analyzer. Anal Bioanal Chem. 2017 Dec 18. doi: 10.1007/s00216-017-0792-x. [Epub ahead of print] PubMed PMID: 29256081.
8: Matono T, Morita M, Yahara K, Lee KI, Izumiya H, Kaku M, Ohnishi M. Emergence of Resistance Mutations in Salmonella enterica Serovar Typhi Against Fluoroquinolones. Open Forum Infect Dis. 2017 Nov 2;4(4):ofx230. doi: 10.1093/ofid/ofx230. eCollection 2017 Fall. PubMed PMID: 29255729; PubMed Central PMCID: PMC5726467.
9: DeWolf MC, Warhold LG. Ciprofloxacin-Induced Extensor Tendon Rupture in the Hand: A Case Report. JBJS Case Connect. 2015 Apr 8;5(2):e301-e304. doi: 10.2106/JBJS.CC.N.00059. PubMed PMID: 29252438.
10: Oskooi M, Sunnerhagen T, Senneby E, Rasmussen M. A prospective observational treatment study of aerococcal urinary tract infection. J Infect. 2017 Dec 15. pii: S0163-4453(17)30406-1. doi: 10.1016/j.jinf.2017.12.009. [Epub ahead of print] PubMed PMID: 29253561.
11: Caspar Y, Hennebique A, Maurin M. Antibiotic susceptibility of Francisella tularensis subsp. holarctica strains isolated from tularaemia patients in France between 2006 and 2016. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx460. [Epub ahead of print] PubMed PMID: 29253157.
12: Harris PNA, Ben Zakour NL, Roberts LW, Wailan AM, Zowawi HM, Tambyah PA, Lye DC, Jureen R, Lee TH, Yin M, Izharuddin E, Looke D, Runnegar N, Rogers B, Bhally H, Crowe A, Schembri MA, Beatson SA, Paterson DL; MERINO Trial investigators. Whole genome analysis of cephalosporin-resistant Escherichia coli from bloodstream infections in Australia, New Zealand and Singapore: high prevalence of CMY-2 producers and ST131 carrying blaCTX-M-15 and blaCTX-M-27. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx466. [Epub ahead of print] PubMed PMID: 29253152.
13: Laub K, Tóthpál A, Kovács E, Sahin-Tóth J, Horváth A, Kardos S, Dobay O. High prevalence of Staphylococcus aureus nasal carriage among children in Szolnok, Hungary. Acta Microbiol Immunol Hung. 2017 Dec 18:1-14. doi: 10.1556/030.65.2018.001. [Epub ahead of print] PubMed PMID: 29250963.
14: Nüesch-Inderbinen MT, Baschera M, Zurfluh K, Hächler H, Nüesch H, Stephan R. Clonal Diversity, Virulence Potential and Antimicrobial Resistance of Escherichia coli Causing Community Acquired Urinary Tract Infection in Switzerland. Front Microbiol. 2017 Dec 1;8:2334. doi: 10.3389/fmicb.2017.02334. eCollection 2017. PubMed PMID: 29250044; PubMed Central PMCID: PMC5716990.
15: Wang Y, Tong Y, Xu X, Zhang L. Metal-organic framework-derived three-dimensional porous Cu@graphitic octahedron carbon cages as highly efficient enrichment material for simultaneous determination of four fluoroquinolones. J Chromatogr A. 2017 Dec 11. pii: S0021-9673(17)31797-1. doi: 10.1016/j.chroma.2017.12.021. [Epub ahead of print] PubMed PMID: 29248346.
16: Hayes RA, Bennett HY, O'Hagan S. Rothia dentocariosa endophthalmitis following intravitreal injection-a case report. J Ophthalmic Inflamm Infect. 2017 Dec 16;7(1):24. doi: 10.1186/s12348-017-0142-3. PubMed PMID: 29247280.
17: Wabeto W, Abraham Y, Anjulo AA. Detection and identification of antimicrobial-resistant Salmonella in raw beef at Wolaita Sodo municipal abattoir, Southern Ethiopia. J Health Popul Nutr. 2017 Dec 16;36(1):52. doi: 10.1186/s41043-017-0131-z. PubMed PMID: 29246181.
18: Walkty A, Adam H, Baxter M, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of ceftolozane/tazobactam versus antimicrobial non-susceptible Pseudomonas aeruginosa clinical isolates including MDR and XDR isolates obtained from across Canada as part of the CANWARD study, 2008-16. J Antimicrob Chemother. 2017 Dec 12. doi: 10.1093/jac/dkx468. [Epub ahead of print] PubMed PMID: 29244121.
19: Song Y, Bai J, Zhang R, He H, Li C, Wang J, Li S, Peng Y, Ning B, Wang M, Gao Z. Michael-addition-mediated photonic crystals allows pretreatment-free and label-free sensoring of Ciprofloxacin in fish farming water. Anal Chem. 2017 Dec 15. doi: 10.1021/acs.analchem.7b04655. [Epub ahead of print] PubMed PMID: 29243476.
20: Naik OA, Shashidhar R, Rath D, Bandekar JR, Rath A. Characterization of multiple antibiotic resistance of culturable microorganisms and metagenomic analysis of total microbial diversity of marine fish sold in retail shops in Mumbai, India. Environ Sci Pollut Res Int. 2017 Dec 14. doi: 10.1007/s11356-017-0945-7. [Epub ahead of print] PubMed PMID: 29243150.

Explore Compound Types